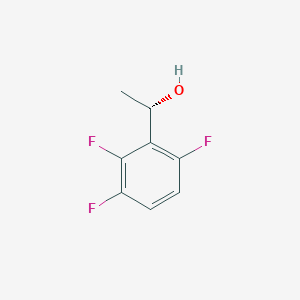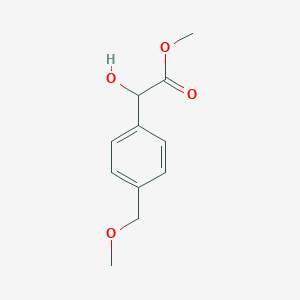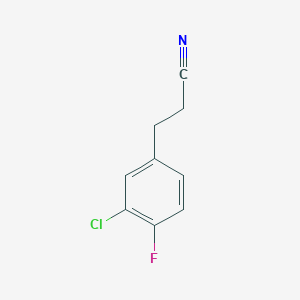
3-Chloro-4-fluorophenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClFN It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)propanenitrile typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a nitrile source under specific conditions. One common method is the reaction of 3-chloro-4-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(3-chloro-4-fluorophenyl)propanenitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Products include various substituted phenylpropanenitriles.
Reduction: The primary product is 3-(3-chloro-4-fluorophenyl)propanamine.
Oxidation: Products include 3-(3-chloro-4-fluorophenyl)propanoic acid and other oxidized derivatives.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
3-Chloro-4-fluorobenzaldehyde: A precursor in the synthesis of 3-(3-chloro-4-fluorophenyl)propanenitrile.
3-Chloro-4-fluorophenylacetonitrile: Another nitrile derivative with similar chemical properties.
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6H,1-2H2 |
InChI Key |
XXHXDONHTWCLDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
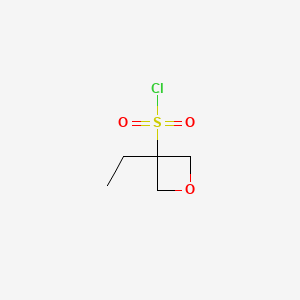




![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
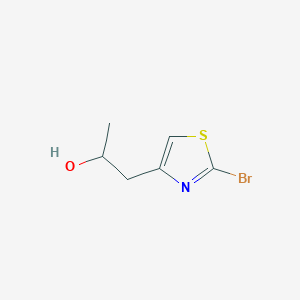
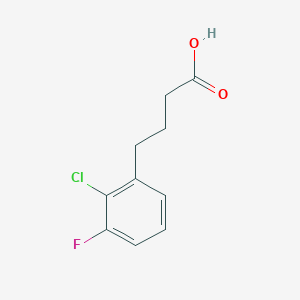
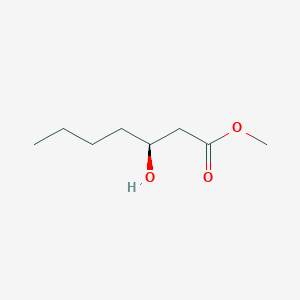
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
